Thalidomide-O-PEG1-propargyl

Description

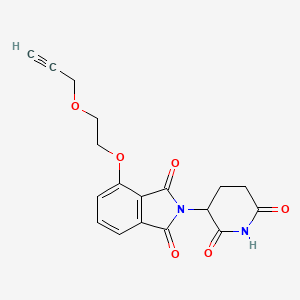

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-2-8-25-9-10-26-13-5-3-4-11-15(13)18(24)20(17(11)23)12-6-7-14(21)19-16(12)22/h1,3-5,12H,6-10H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTHWXFPWIRHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Derivatization Methodologies

Synthetic Pathways to Thalidomide-O-PEG1-propargyl Scaffolds

Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are foundational for recruiting the CRBN E3 ligase. nih.govnih.gov The synthesis typically begins with a thalidomide derivative that has a suitable functional group for linker attachment. A common starting material is a hydroxy-thalidomide, where a hydroxyl group is present on the phthalimide (B116566) ring. This hydroxyl group serves as the anchor point for introducing the linker.

The synthesis of thalidomide itself can be achieved through various routes, often starting from L-glutamine and N-carbethoxyphthalimide. encyclopedia.pub For PROTAC applications, derivatives are often created where a functional group, such as a hydroxyl or an amine, is introduced at a position on the thalidomide structure that does not disrupt its binding to Cereblon. medchemexpress.com This strategic placement allows the thalidomide moiety to effectively recruit the E3 ligase machinery once incorporated into the final heterobifunctional molecule. nih.gov

Linkers are a critical component of PROTACs, and short oligoethylene glycol (PEG) chains are frequently used due to their hydrophilicity and biocompatibility. The PEG1 linker in this compound consists of a single ethylene (B1197577) glycol unit. Its incorporation typically involves the reaction of a hydroxy-thalidomide derivative with a bifunctional PEG1 molecule.

For example, a common synthetic strategy involves reacting hydroxy-thalidomide with a PEG1 derivative that has a good leaving group (e.g., a tosylate or mesylate) on one end and a protected functional group (such as a protected amine or carboxyl) on the other. This results in the covalent attachment of the PEG1 linker to the thalidomide core via an ether bond. Subsequently, the protecting group on the distal end of the linker is removed to allow for the introduction of the propargyl group. Alternatively, a pre-formed propargyl-PEG1-halide or similar reagent can be directly coupled to the hydroxy-thalidomide.

| Moiety | Chemical Component | Primary Function |

|---|---|---|

| E3 Ligase Ligand | Thalidomide | Binds to the Cereblon (CRBN) protein, recruiting the E3 ubiquitin ligase complex. nih.gov |

| Linker | PEG1 (Oligoethylene Glycol) | Provides spatial separation between the thalidomide moiety and the terminal functional group. |

| Reactive Handle | Propargyl (Alkyne) | Enables covalent linkage to other molecules via click chemistry reactions. medchemexpress.com |

The propargyl group, which contains a terminal alkyne, is a highly versatile functional group for bioconjugation. nih.gov Its introduction is the final key step in the synthesis of the scaffold. This is typically achieved by reacting the free terminal end of the PEG1 linker (e.g., a hydroxyl or amino group) with a propargyl-containing reagent.

For instance, if the linker terminates in a hydroxyl group, it can be reacted with propargyl bromide in the presence of a base to form a terminal propargyl ether. mdpi.comresearchgate.net This reaction efficiently caps (B75204) the linker with the alkyne functionality, rendering the entire this compound molecule ready for subsequent conjugation reactions. The presence of this terminal alkyne is what makes the molecule a valuable reagent for "click chemistry." medchemexpress.com

Bioconjugation via Click Chemistry with the Propargyl Moiety

The terminal propargyl group of this compound is specifically designed to participate in click chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility. These reactions allow for the straightforward covalent attachment of the thalidomide-linker construct to a ligand for a specific protein of interest, thereby creating a heterobifunctional molecule like a PROTAC.

The most prominent click reaction utilized for this purpose is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net In this reaction, the terminal alkyne of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst. nih.govmdpi.com This reaction forms a stable, five-membered triazole ring, covalently linking the two components.

This method is widely used for the rapid synthesis of PROTAC libraries. nih.gov Researchers can take an azide-modified ligand for a target protein and "click" it to the alkyne-containing thalidomide building block. The reliability and high yield of the CuAAC reaction make it an invaluable tool for constructing these complex bifunctional molecules from modular components. springernature.com

While CuAAC is highly efficient, the copper catalyst can be toxic to living cells, which can limit its application in biological systems. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful alternative that proceeds without the need for a metal catalyst. magtech.com.cn

In SPAAC, the reaction occurs between an azide (B81097) and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DIBO). nih.govnih.gov The high ring strain of the cyclooctyne provides the driving force for the reaction. magtech.com.cn Although this compound contains a terminal alkyne, not a strained one, the principle of SPAAC is crucial in the broader context of biocompatible conjugation. For a SPAAC reaction, an azide-functionalized thalidomide-PEG linker would be synthesized to react with a target ligand modified with a strained alkyne. This copper-free approach is exceptionally well-suited for applications within living cells or organisms, where maintaining a non-toxic environment is paramount. rsc.org

| Method | Key Reactants | Catalyst | Key Advantages | Considerations |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne + Azide | Copper(I) | High reaction rate, high yield, simple reactants. nih.govnih.gov | Potential cytotoxicity of copper catalyst. nih.gov |

| SPAAC | Strained Alkyne + Azide | None (Strain-driven) | Highly biocompatible (copper-free), suitable for in-vivo applications. magtech.com.cn | Requires synthesis of more complex strained alkynes. |

Molecular Mechanisms of Cereblon Engagement and Induced Neosubstrate Recruitment

Elucidation of Binding Interactions between Thalidomide (B1683933) Derivatives and Cereblon (CRBN)

The interaction between thalidomide derivatives and CRBN is a highly specific molecular event that serves as the foundation for their activity. This binding occurs within a specialized domain of CRBN, leading to conformational changes that facilitate the recruitment of new protein targets to the E3 ligase complex for degradation.

Cereblon is a crucial component of the CRL4CRBN E3 ubiquitin ligase complex, where it acts as the substrate receptor. nih.govnih.gov Structurally, CRBN is composed of an N-terminal LON-like domain (LLD) that binds to DDB1 and a C-terminal thalidomide-binding domain (TBD). spring8.or.jpresearchgate.net The binding of thalidomide and its analogs occurs within a specific pocket in the TBD, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400) that form a hydrophobic cage essential for ligand recognition. researchgate.net

Crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide (B1683929), or pomalidomide (B1683931) have confirmed that these immunomodulatory drugs (IMiDs) occupy this binding site. nih.govbohrium.com The formation of the CRBN-ligand complex induces a conformational change in CRBN, creating a novel composite surface. digitellinc.com This altered surface is responsible for selectively recruiting neosubstrates, effectively hijacking the ubiquitin ligase machinery to target them for degradation. nih.govresearchgate.net Cryo-electron microscopy studies have shown that drug binding is necessary and sufficient to trigger a rearrangement of CRBN domains from an "open" to a "closed" conformation, which is the state required for stable neosubstrate association. digitellinc.com

The thalidomide molecule consists of two key structural components: a phthalimide (B116566) ring and a glutarimide (B196013) ring. Both moieties play distinct but crucial roles in the high-affinity binding to CRBN.

Glutarimide Moiety : The glutarimide ring is the primary anchor for CRBN binding. researchgate.netresearchgate.net It inserts deep into the tri-Trp pocket of the TBD. researchgate.net The imide group of the glutarimide ring is critical, forming specific hydrogen bonds with the backbone of histidine 378 (H378) and tryptophan 380 (W380) within the pocket. researchgate.net This interaction is so fundamental that the glutarimide ring alone can bind to CRBN, whereas the phthalimide ring by itself shows no binding affinity. researchgate.net

| Compound | Binding Affinity (Kd) to CRBN |

|---|---|

| Thalidomide | ~250 nM |

| Lenalidomide | ~178 nM |

| Pomalidomide | ~157 nM |

Data compiled from published in vitro binding assays. nih.gov

Thalidomide is a chiral molecule that exists as two enantiomers, (S)-thalidomide and (R)-thalidomide. These stereoisomers exhibit different biological activities, which is directly linked to their differential binding to CRBN.

Structural and biochemical studies have demonstrated that CRBN binds the (S)-enantiomer with significantly higher affinity—approximately 6 to 10-fold stronger—than the (R)-enantiomer. nih.govresearchgate.net Crystal structures reveal that while both enantiomers occupy the same tri-Trp pocket, the glutarimide ring of the (S)-enantiomer adopts a more relaxed, lower-energy conformation upon binding. researchgate.net In contrast, the (R)-enantiomer's glutarimide ring is forced into a more highly twisted and energetically unfavorable conformation. researchgate.net This difference in binding stability translates to functional potency; the (S)-enantiomer is more effective at recruiting neosubstrates like Ikaros to the CRL4CRBN complex for degradation. nih.gov

Mechanisms of Drug-Induced Neosubstrate Recognition and Ubiquitination

The binding of a thalidomide derivative to CRBN creates a new molecular surface that can recognize and bind proteins not typically targeted by the E3 ligase. This "molecular glue" mechanism is central to the compound's ability to induce the degradation of specific cellular proteins. promega.com

Thalidomide and its analogues function as modulators of the CRL4CRBN E3 ligase, altering its substrate repertoire. nih.govresearchgate.netnih.gov The specific chemical structure of the ligand determines which neosubstrates are recruited. For example, lenalidomide and pomalidomide are highly effective at inducing the degradation of the lymphoid transcription factors IKZF1 and IKZF3, which is key to their anti-myeloma activity. researchgate.netnih.gov

More recently developed CRBN E3 ligase modulating drugs (CELMoDs) with different chemical modifications on the phthalimide moiety can recruit a different set of neosubstrates. For instance, the compound CC-885 induces the degradation of the translation termination factor GSPT1, a target not efficiently degraded by thalidomide or lenalidomide. nih.govsemanticscholar.org This demonstrates that subtle changes to the ligand structure can profoundly alter the shape of the drug-CRBN interface, leading to distinct patterns of substrate degradation and, consequently, different biological outcomes. nih.gov

The efficacy of thalidomide-based compounds in treating diseases like multiple myeloma is directly linked to the degradation of specific neosubstrates. nih.gov Structural and biochemical studies have revealed that many of these neosubstrates share a common structural motif, or "degron," that is recognized by the drug-bound CRBN complex. semanticscholar.orgnih.gov

IKZF1 (Ikaros) and IKZF3 (Aiolos) : These zinc-finger transcription factors are critical for the survival of multiple myeloma cells. nih.govresearchgate.net Lenalidomide and pomalidomide potently induce their degradation. nih.gov The recruitment of IKZF1 and IKZF3 to the CRL4CRBN complex is mediated by a specific C2H2 zinc finger domain within these proteins, which contains a β-hairpin loop structure. nih.gov This loop fits into the composite surface created by the drug and CRBN, leading to ubiquitination and proteasomal degradation. nih.gov

GSPT1 (G1 to S Phase Transition 1) : GSPT1 is a translation termination factor that has been identified as a neosubstrate for certain advanced thalidomide derivatives like CC-885. semanticscholar.orgnih.gov Structural analysis of the CRBN-CC-885-GSPT1 ternary complex revealed that GSPT1 binds CRBN via a surface turn that contains a critical glycine (B1666218) residue. semanticscholar.org This structural motif, often called a "G-loop," acts as the degron. The degradation of GSPT1 is broadly cytotoxic, highlighting its potential as an anti-cancer target. nih.govrsc.org

This ability to induce the degradation of specific, high-value targets like IKZF1, IKZF3, and GSPT1 underscores the power of modulating the CRBN E3 ligase with small molecules derived from the thalidomide scaffold.

| Neosubstrate | Protein Function | Primary Inducing Ligand(s) | Recognized Degron Motif |

|---|---|---|---|

| IKZF1 (Ikaros) | Lymphoid Transcription Factor | Lenalidomide, Pomalidomide | β-hairpin in Zinc Finger Domain |

| IKZF3 (Aiolos) | Lymphoid Transcription Factor | Lenalidomide, Pomalidomide | β-hairpin in Zinc Finger Domain |

| GSPT1 | Translation Termination Factor | CC-885, CC-90009 | Surface G-Loop |

| SALL4 | Embryonic Transcription Factor | Thalidomide | Zinc Finger Domain |

| PLZF (ZBTB16) | Transcription Factor | Thalidomide, Pomalidomide | Zinc Finger Domains 1 and 3 |

Table summarizing key neosubstrates of the CRL4CRBN complex and the ligands that induce their degradation. nih.govnih.govnih.govnih.gov

Molecular Determinants Governing Ternary Complex Formation and Stability

The formation of a stable ternary complex, consisting of Thalidomide-O-PEG1-propargyl, Cereblon, and a neosubstrate, is a critical determinant of successful protein degradation. The stability of this complex is governed by a confluence of factors, including the specific chemical structure of the PROTAC, the intrinsic affinity between its components, and the cooperativity of their interactions.

The propargyl group and the PEG linker of this compound, when conjugated to a POI ligand, play a crucial role in orienting the neosubstrate in proximity to Cereblon. The length and flexibility of this linker are key variables that influence the efficiency of ternary complex formation. An optimal linker facilitates favorable protein-protein interactions between Cereblon and the neosubstrate, thereby enhancing the stability of the entire complex.

The specific amino acid residues on both Cereblon and the neosubstrate that form the induced binding interface are also paramount. While direct structural data for a this compound-mediated ternary complex is not available, studies on similar thalidomide-based degraders have revealed the importance of specific structural motifs, such as β-hairpins containing a critical glycine residue on the neosubstrate, for recognition by the modified Cereblon surface.

Table 1: Key Factors Influencing Ternary Complex Stability

| Factor | Description |

| Ligand-Protein Affinities | The individual binding strengths of the thalidomide moiety to Cereblon and the conjugated ligand to the neosubstrate. |

| Linker Composition and Length | The chemical nature, rigidity, and length of the PEG1-propargyl linker influence the spatial arrangement and proximity of Cereblon and the neosubstrate. |

| Cooperativity | Positive cooperativity, where the binding of one protein enhances the affinity for the other, significantly stabilizes the ternary complex. |

| Induced Protein-Protein Interactions | The novel contacts formed between the surfaces of Cereblon and the neosubstrate upon PROTAC binding are crucial for complex stability. |

Subsequent Proteasomal Degradation Pathway Engagement

Once a stable ternary complex is formed, the catalytic machinery of the E3 ubiquitin ligase is brought into close proximity with the neosubstrate. This proximity is the trigger for the subsequent steps leading to the targeted protein's destruction. The E3 ligase complex, with Cereblon as the substrate receptor, facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of the neosubstrate.

This process, known as polyubiquitination, results in the formation of a polyubiquitin (B1169507) chain on the target protein. This chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome recognizes and binds to the polyubiquitinated neosubstrate, unfolds it, and proteolytically degrades it into small peptides. The ubiquitin molecules are typically recycled for subsequent rounds of protein degradation.

The efficiency of this degradation process is directly linked to the stability and conformation of the ternary complex. A well-formed complex ensures an optimal orientation of the neosubstrate's lysine residues towards the E2 enzyme, thereby promoting efficient ubiquitination and subsequent degradation.

Table 2: The Proteasomal Degradation Cascade

| Step | Description |

| Ternary Complex Formation | This compound (as part of a PROTAC) brings together Cereblon (CRBN) and the target neosubstrate. |

| Ubiquitination | The CRL4CRBN E3 ligase complex catalyzes the transfer of ubiquitin molecules to the neosubstrate. |

| Polyubiquitin Chain Formation | A chain of ubiquitin molecules is built upon the neosubstrate, serving as a degradation signal. |

| Proteasomal Recognition | The 26S proteasome recognizes and binds to the polyubiquitinated neosubstrate. |

| Degradation | The proteasome unfolds and proteolytically cleaves the neosubstrate into small peptides. |

Table of Compounds

Applications in Chemical Biology and Advanced Protein Degradation Research

Phenotypic Screening and Unbiased Target Deconvolution Methodologies

Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model without prior knowledge of the drug's target, is a powerful approach for discovering novel therapeutics and biological pathways. nih.govfrontiersin.org Thalidomide-O-PEG1-propargyl is a pivotal component in constructing libraries of potential protein degraders for use in such screens.

The compound itself is a versatile chemical scaffold. It consists of a thalidomide (B1683933) derivative that binds to the E3 ubiquitin ligase Cereblon (CRBN), a short polyethylene (B3416737) glycol (PEG1) linker, and a terminal propargyl group. broadpharm.com The propargyl group's alkyne function is particularly significant as it allows for efficient and specific conjugation to a wide array of azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry". medchemexpress.commedchemexpress.com

Researchers can synthesize a large library of potential proteolysis-targeting chimeras (PROTACs) by reacting this compound with a diverse collection of small molecules (warheads) that have an azide (B81097) handle. Each resulting PROTAC is a bifunctional molecule designed to simultaneously bind to CRBN (via the thalidomide moiety) and a different potential target protein (via the warhead). medchemexpress.com

This library can then be screened for a specific phenotype, such as the induction of apoptosis in a cancer cell line. uthsc.edu When a "hit" compound from the library demonstrates the desired activity, the next critical step is to identify its specific protein target, a process known as target deconvolution. nih.govnih.gov Unbiased methodologies are employed to determine which protein's degradation is responsible for the observed phenotype. Techniques such as affinity purification coupled with mass spectrometry are often used, where the active PROTAC is immobilized to identify its binding partners within the cell's proteome. nih.gov

Table 1: Illustrative Workflow for Phenotypic Screening and Target Deconvolution

| Step | Description | Key Role of this compound | Example Technique |

| 1. Library Synthesis | A diverse library of potential PROTACs is created. | Serves as the CRBN-recruiting building block, with its propargyl group enabling covalent linkage to various target-binding "warheads". medchemexpress.com | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry). |

| 2. Phenotypic Screen | The PROTAC library is tested on cells to identify compounds that produce a desired biological effect (e.g., cell death). | The thalidomide component of the PROTAC hijacks the CRBN E3 ligase, a necessary step for inducing degradation. researchgate.netnih.gov | High-throughput microscopy to detect apoptosis. |

| 3. Hit Validation | Active compounds ("hits") are confirmed and their potency is determined. | Ensures the observed phenotype is dependent on the CRBN-binding moiety of the PROTAC. | Dose-response curves, CRBN knockout cell lines. |

| 4. Target Deconvolution | The specific protein target of the validated "hit" PROTAC is identified from the entire proteome. | The full PROTAC molecule is used as a probe to isolate its specific target. | Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA). nih.govnih.gov |

Structure Activity Relationship Sar Investigations and Rational Design of Advanced Derivatives

Impact of Chemical Modifications on the Thalidomide (B1683933) Moiety Regarding CRBN Binding and Neosubstrate Selectivity

The thalidomide molecule consists of two key structural components: a phthaloyl ring and a glutarimide (B196013) moiety. Both play crucial roles in its binding to CRBN and the subsequent recruitment of target proteins for degradation. nih.gov Modifications to these moieties can significantly impact binding affinity and the spectrum of proteins targeted for degradation.

The phthaloyl ring of thalidomide is exposed to the solvent when bound to CRBN, making it an ideal position for chemical modifications to influence neosubstrate recruitment without disrupting the primary interaction with CRBN. nih.gov

Systematic substitutions on this ring have been shown to alter the substrate specificity of the CRBN-thalidomide complex. For instance, the introduction of an amino group at the C6 position of the phthaloyl ring, as seen in lenalidomide (B1683929), enhances the degradation of certain neosubstrates. chemrxiv.org Pomalidomide (B1683931), which also has an amino group at the C6 position, demonstrates further refined and potent activity. chemrxiv.org

Fluorination of the phthaloyl moiety has also been explored. Tetrafluorination of the phthaloyl ring can have a significant effect on the anti-angiogenic properties of thalidomide derivatives. nih.gov However, a study on a set of eight thalidomide analogs with and without tetrafluorination on the phthaloyl ring found that these modifications did not induce the degradation of common neosubstrates like IKZF3, GSPT1, CK1α, and SALL4, suggesting that the anti-angiogenic effects of these specific fluorinated derivatives are not mediated by the degradation of these particular neosubstrates. nih.gov

Modifications at the 6-position of lenalidomide with small substituents have been found to enhance its selectivity for neosubstrates involved in anti-hematological cancer effects. researchgate.net Specifically, 6-fluoro lenalidomide exhibited higher antiproliferative activity against multiple myeloma and 5q myelodysplastic syndrome cells compared to lenalidomide. researchgate.netresearchgate.net This highlights the critical role of substitutions on the phthaloyl ring in fine-tuning the therapeutic profile of thalidomide derivatives.

| Compound | Modification on Phthaloyl Ring | Key Neosubstrates Degraded | Observed Biological Effect |

|---|---|---|---|

| Thalidomide | Unsubstituted | IKZF1, SALL4 | Anti-myeloma, Teratogenic |

| Lenalidomide | Amino group at C6 | IKZF1, IKZF3, CK1α | Enhanced anti-myeloma and anti-5q MDS activity |

| Pomalidomide | Amino group at C6 | IKZF1, IKZF3, GSPT1 | Potent anti-myeloma activity |

| 6-fluoro lenalidomide | Fluoro group at C6 | IKZF1, IKZF3, CK1α (selectively) | Higher antiproliferative activity than lenalidomide |

| Tetrafluoro-thalidomide | Tetrafluorination | Did not induce degradation of IKZF3, GSPT1, CK1α, SALL4 | Potent anti-angiogenic activity |

The glutarimide moiety is essential for the binding of thalidomide to CRBN, fitting into a tri-tryptophan pocket on the protein's surface. nih.govresearchgate.net Consequently, modifications to this ring can significantly affect CRBN engagement.

The binding to CRBN is primarily mediated by the glutarimide ring, and glutarimide alone can bind to CRBN and inhibit its auto-ubiquitylation activity to a similar extent as (R)-thalidomide. researchgate.net The integrity of the glutarimide ring is crucial, as both carbonyl groups are important for this interaction. The absence of one carbonyl group results in a loss of binding. researchgate.net Furthermore, bulky modifications at the C4-carbon of the glutarimide ring can lead to a loss of CRBN binding due to steric hindrance. researchgate.net

While the glutarimide ring is critical for CRBN binding, modifications can be strategically employed. For example, N-alkylation of the glutarimide can inhibit CRBN binding, a strategy that can be used in the design of prodrugs that release the active compound under specific conditions. nih.govacs.org Studies on N-alkylated glutarimide derivatives of lenalidomide have shown that while these modifications prevent CRBN engagement, the resulting compounds may exhibit CRBN-independent biological effects. nih.gov

Succinimide (B58015) has been identified as a potent binder to CRBN, even more so than glutarimide in some contexts. nih.gov This has led to the design of novel CRBN effectors based on a succinimide scaffold, expanding the chemical space for recruiting neosubstrates. nih.gov

Thalidomide possesses a chiral center at the C3-position of the glutarimide ring, existing as (R)- and (S)-enantiomers. chiralpedia.com These enantiomers exhibit different biological activities, a phenomenon that has profound implications for the drug's therapeutic and toxic effects. openochem.org

Biochemical studies have demonstrated that the (S)-enantiomer of thalidomide has a significantly higher binding affinity for CRBN, approximately 10-fold stronger than the (R)-enantiomer. researchgate.netnih.gov This stronger binding translates to a more potent inhibition of CRBN auto-ubiquitylation and more effective recruitment of neosubstrates like Ikaros to CRBN by the (S)-enantiomer. nih.gov Consequently, the (S)-enantiomer is primarily responsible for the CRBN-dependent effects of thalidomide. researchgate.net

The differential binding affinity of the enantiomers also correlates with their teratogenic effects. Studies in zebrafish have shown that (S)-thalidomide is a more potent teratogen than the (R)-isomer. nih.gov While the (R)-enantiomer was initially thought to be the "safe" isomer responsible for the sedative effects, it can undergo in vivo racemization, converting to the teratogenic (S)-enantiomer. chiralpedia.comnih.gov This interconversion complicates the use of a single enantiomer to avoid adverse effects. nih.gov

The crystal structures of CRBN in complex with each enantiomer reveal that both bind within the same tri-tryptophan pocket. However, the glutarimide ring of the bound (S)-enantiomer adopts a more relaxed conformation compared to the (R)-enantiomer. researchgate.net This difference in binding conformation likely contributes to the observed differences in affinity and biological activity.

| Property | (R)-Thalidomide | (S)-Thalidomide |

|---|---|---|

| CRBN Binding Affinity | Weaker | ~10-fold stronger |

| CRBN Auto-ubiquitylation Inhibition | Less potent | More potent |

| Neosubstrate Recruitment (e.g., Ikaros) | Less effective | More effective |

| Teratogenic Activity (Zebrafish) | Weaker | Potent |

| In vivo Interconversion | Undergoes racemization |

Optimization of Linker Chemistry in Heterobifunctional Degraders

In the context of PROTACs, the linker connecting the thalidomide moiety (or another E3 ligase ligand) to a warhead that binds a target protein is a critical determinant of the degrader's efficacy and selectivity. explorationpub.comcomputabio.com The linker's composition, length, and attachment points all play a crucial role in facilitating the formation of a productive ternary complex between the E3 ligase, the PROTAC, and the target protein. explorationpub.comnih.gov

Polyethylene (B3416737) glycol (PEG) chains are commonly used as linkers in PROTAC design due to their flexibility and ability to modulate physicochemical properties. nih.gov The length of the PEG linker can significantly impact the kinetics and thermodynamics of ternary complex formation. openochem.org

The optimal linker length is highly dependent on the specific E3 ligase and target protein pair. nih.gov For some systems, a longer, more flexible linker is necessary to allow the two proteins to come together in a conformation that is conducive to ubiquitination. nih.gov In other cases, a shorter, more rigid linker may be more effective by pre-organizing the molecule in a bioactive conformation. nih.gov

Studies have shown that both excessively short and excessively long linkers can be detrimental to PROTAC activity. arxiv.org For instance, in a series of BRD4-targeting PROTACs using CRBN, those with intermediate-length PEG linkers (1-2 PEG units) showed reduced degradation potency compared to those with shorter or longer linkers. nih.gov This non-linear relationship highlights the complexity of linker optimization and the need for empirical testing.

The rigidity of the linker also plays a role. While flexible linkers like PEG can allow for a wider range of conformations, more rigid linkers, such as those incorporating heterocyclic scaffolds or alkynes, can reduce the entropic penalty of ternary complex formation and potentially lead to more potent degraders. nih.gov

The interaction of the linker itself with the proteins in the ternary complex can also contribute to binding affinity and selectivity. The crystal structure of the PROTAC MZ1 in a ternary complex with VHL and the second bromodomain of BRD4 revealed that the PEG linker interacts with the BC loop of BRD4, contributing to the positive cooperativity of the complex formation. acs.org

The points at which the linker is attached to the thalidomide moiety and the target-binding warhead are critical for the PROTAC's ability to induce degradation. explorationpub.com The attachment point on the thalidomide derivative is typically chosen in a solvent-exposed region to avoid disrupting the interaction with CRBN. explorationpub.com

Varying the linker attachment points can lead to PROTACs with different degradation profiles for closely related protein isoforms. arxiv.org For example, by using the same warhead and E3 ligase but varying the linker attachment points and lengths, isoform-selective PROTACs for the p38 MAP kinase family have been developed. arxiv.org This demonstrates that the linker is not merely a passive connector but an active contributor to the selectivity of the degrader.

The Propargyl Group as a Scaffold for Rapid Chemical Space Exploration and Library Synthesis

The incorporation of a propargyl group into the "Thalidomide-O-PEG1-propargyl" molecule is a strategic design choice that leverages the unique chemical reactivity of the terminal alkyne for the rapid exploration of chemical space and the efficient synthesis of compound libraries. This moiety serves as a versatile and highly reactive handle, enabling the facile conjugation of the thalidomide-based E3 ligase ligand to a wide array of other molecules. tandfonline.comnih.gov The utility of the propargyl group in this context is primarily centered on its participation in bioorthogonal chemistry, particularly the Nobel prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.comwikipedia.orgnih.gov

The concept of bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The CuAAC reaction epitomizes this concept; it is highly specific, efficient, and proceeds under mild, aqueous conditions, making it an ideal tool for modular synthesis in complex chemical environments. medchemexpress.comnih.govmedchemexpress.commedchemexpress.com In the structure of "this compound," the terminal alkyne of the propargyl group is poised to react exclusively with an azide-functionalized counterpart, forming a stable triazole linkage. medchemexpress.commedchemexpress.com This modular "click" approach allows for the rapid assembly of complex molecular architectures from smaller, prefabricated building blocks.

This strategy is particularly powerful in the development of Proteolysis Targeting Chimeras (PROTACs). glpbio.com PROTACs are heterobifunctional molecules comprising a ligand for an E3 ubiquitin ligase (such as thalidomide for Cereblon), a ligand for a specific target protein, and a linker connecting the two. medchemexpress.commedchemexpress.com "this compound" serves as a prefabricated building block containing the E3 ligase ligand and a portion of the linker, terminating in a reactive propargyl handle. tenovapharma.com By reacting this scaffold with a library of different azide-functionalized linkers or target protein ligands, researchers can rapidly generate a diverse collection of PROTAC molecules. uwa.edu.aunih.gov This combinatorial approach significantly accelerates the exploration of structure-activity relationships (SAR), enabling the systematic variation of linker length, composition, and target ligand to optimize the potency and selectivity of the resulting protein degrader.

The table below illustrates the application of this modular synthesis strategy. By combining the "this compound" scaffold with various azide-containing building blocks, a library of distinct molecules can be efficiently synthesized for further investigation.

| Scaffold Component | Azide-Containing Building Block | Resulting Conjugate Class |

| This compound | Azide-Linker-Target Ligand A | PROTAC for Target A |

| This compound | Azide-Linker-Target Ligand B | PROTAC for Target B |

| This compound | Azide-PEGn-Fluorophore | Fluorescently Labeled Probe |

| This compound | Azide-Biotin | Biotinylated Affinity Probe |

This method of rapid library synthesis allows for the efficient exploration of the vast chemical space surrounding the core thalidomide structure. The high fidelity and reliability of the CuAAC reaction facilitate a high-throughput synthesis workflow, accelerating the discovery and development of advanced derivatives for targeted protein degradation and other applications in chemical biology. tandfonline.comnih.gov The propargyl group, therefore, is not merely a structural component but a key enabler of combinatorial chemistry and rapid SAR studies.

Advanced Methodologies and Emerging Research Frontiers

Computational Chemistry Approaches in Degrader Design and Optimization

Computational methods have become indispensable for accelerating the discovery and refinement of TPD agents. scienceopen.com These approaches offer predictive insights into the complex molecular interactions that govern the efficacy of degraders.

The cornerstone of TPD is the formation of a stable ternary complex, consisting of the target protein, the degrader molecule, and the E3 ligase. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the three-dimensional architecture of these complexes. scienceopen.comarxiv.org For a PROTAC incorporating "Thalidomide-O-PEG1-propargyl," docking studies can predict how the thalidomide (B1683933) part binds to CRBN and how a warhead attached to the propargyl end would engage a target protein. researchgate.net

Table 1: Computational Tools in Ternary Complex Modeling

| Computational Method | Application in Degrader Design | Key Insights |

|---|---|---|

| Molecular Docking | Predicts the binding mode of the degrader to both the target protein and the E3 ligase. | Provides initial static models of the ternary complex. scienceopen.commdpi.com |

| Molecular Dynamics | Simulates the movement of atoms in the ternary complex over time. | Assesses the stability and flexibility of the complex. researchgate.netnih.gov |

| Rosetta Modeling | Can be used for protein-protein docking and linker design. | Helps in the rational design of the linker connecting the two ends of the PROTAC. nih.gov |

Artificial intelligence (AI) and machine learning (ML) are transforming the design of PROTACs and molecular glues. researchgate.netmdpi.com These technologies can analyze vast datasets to identify patterns and relationships that are not apparent to human researchers. arxiv.orgnih.gov For instance, ML models can be trained to predict the degradation efficiency of a PROTAC based on its chemical structure and the properties of the target protein and E3 ligase. arxiv.org

Generative AI models can even design novel PROTAC linkers or suggest modifications to existing ones to improve their properties. pozescaf.comresearchgate.net In the context of "this compound," AI could be used to predict the optimal linker length and composition for a given target protein, or to identify novel target proteins that can be degraded by PROTACs built from this scaffold. foxchase.org Deep learning models, such as DeepPROTACs, are being developed to predict the efficacy of PROTACs by considering the structures of the target protein and the E3 ligase. mdpi.com

Quantitative Proteomic Profiling for Unbiased Neosubstrate Identification and Deconvolution

A key challenge in the development of CRBN-based degraders is the identification of their "neosubstrates" – proteins that are degraded upon treatment with the compound. biorxiv.org Quantitative proteomic techniques, such as mass spectrometry, allow for the unbiased identification and quantification of thousands of proteins in a cell. neospherebiotechnologies.com

By comparing the proteomes of cells treated with a "this compound"-based PROTAC to untreated cells, researchers can identify proteins that are selectively downregulated. biorxiv.orgciteab.com This approach is crucial for understanding the full spectrum of a degrader's activity, including potential off-target effects. researchgate.net Furthermore, ubiquitinomics, a specialized proteomic approach, can be used to directly identify proteins that are ubiquitinated in response to degrader treatment, providing direct evidence of E3 ligase activity. neospherebiotechnologies.com

Table 2: Proteomic Approaches for Neosubstrate Identification

| Proteomic Technique | Purpose | Information Gained |

|---|---|---|

| Global Proteomics | To identify and quantify changes in protein abundance upon degrader treatment. | Identifies potential neosubstrates that are downregulated. biorxiv.org |

| Ubiquitinomics (K-GG remnant profiling) | To identify and quantify sites of ubiquitination on proteins. | Confirms direct engagement of the ubiquitin-proteasome system. neospherebiotechnologies.com |

| Chemoproteomics | To identify direct targets of a chemical probe. | Can be used to discover novel E3 ligase ligands or substrates. digitellinc.com |

Strategies for Addressing and Overcoming Resistance Mechanisms in Targeted Protein Degradation

As with any targeted therapy, resistance to TPD agents can emerge. nih.gov For CRBN-based degraders, resistance can arise from several mechanisms, including:

Mutations in CRBN: Changes in the amino acid sequence of CRBN can prevent the degrader from binding, thus abrogating its activity. nih.gov

Downregulation of CRBN: Cancer cells can reduce the expression of CRBN, making them less sensitive to CRBN-dependent degraders. researchgate.netaacrjournals.org

Alterations in the E3 ligase complex: Mutations in other components of the CRL4^CRBN^ complex can also lead to resistance. nih.govaacrjournals.org

Strategies to overcome resistance include the development of PROTACs that can bind to mutant forms of CRBN or the use of degraders that hijack different E3 ligases. nih.govbiorxiv.org For example, if a cell becomes resistant to a "this compound"-based PROTAC, a similar PROTAC that utilizes a von Hippel-Lindau (VHL) E3 ligase ligand could be effective. nih.gov

Expansion of the E3 Ligase Repertoire and Design of Orthogonal Ligand Systems

The majority of PROTACs in development recruit either CRBN or VHL. researchgate.net However, the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for TPD. researchgate.netrepec.org Expanding the repertoire of available E3 ligases could offer several advantages, including:

Overcoming resistance: As mentioned above, using different E3 ligases can circumvent resistance mechanisms. nih.gov

Tissue-specific degradation: Some E3 ligases are expressed only in specific tissues, which could allow for the development of more targeted therapies with fewer side effects. researchgate.net

Improved degradation of certain targets: Some target proteins may be more amenable to degradation by a particular E3 ligase. researchgate.net

Researchers are actively searching for new E3 ligase ligands through a variety of methods, including high-throughput screening and computational approaches. nih.govnih.gov The development of orthogonal ligand systems, where a specific ligand only binds to its intended E3 ligase, is also a key area of research.

Development of Novel Chemical Tools and Probes for Probing CRBN Biological Functions beyond Degradation

CRBN has biological functions beyond its role in protein degradation. nih.gov Novel chemical tools and probes are being developed to study these functions. For example, "this compound" could be used to create fluorescent probes by attaching a fluorophore to the propargyl group. These probes could be used to visualize the localization of CRBN within cells and to study its interactions with other proteins.

Furthermore, selective CRBN degraders, also known as "homo-PROTACs," can be created by linking two thalidomide moieties together. nih.govnih.gov These molecules can be used to study the effects of CRBN knockdown in a controlled manner, providing insights into its various biological roles. nih.gov By pre-treating cells with a CRBN degrader, researchers can block the activity of other CRBN-hijacking molecules, which is a useful technique for validating the mechanism of action of new degraders. nih.gov

Q & A

Q. How can researchers design a robust synthesis route for Thalidomide-O-PEG1-propargyl?

Methodological Answer:

- Step 1: Start with thalidomide’s hydroxyl group for derivatization. Introduce PEG1 via ether or ester linkage, ensuring regioselectivity to preserve the glutarimide ring’s bioactivity .

- Step 2: Incorporate the propargyl group through a coupling reaction (e.g., copper-catalyzed alkyne-azide cycloaddition or nucleophilic substitution) to enable downstream click chemistry applications .

- Step 3: Purify intermediates using column chromatography (silica gel) and verify purity via HPLC (C18 column, acetonitrile/water gradient) .

- Validation: Confirm structural integrity using -NMR (e.g., propargyl proton resonance at δ 2.0–2.5 ppm) and mass spectrometry (expected [M+H] ~423.8) .

Q. What analytical techniques are critical for characterizing this compound’s stability in aqueous buffers?

Methodological Answer:

- Technique 1: Use dynamic light scattering (DLS) to monitor aggregation in PBS (pH 7.4) over 24–72 hours .

- Technique 2: Perform LC-MS stability studies under physiological conditions (37°C) to track hydrolysis of the PEG1-propargyl linkage .

- Data Interpretation: Compare degradation profiles with control compounds (e.g., non-PEGylated thalidomide) to isolate instability mechanisms .

Q. How does the PEG1 spacer influence solubility compared to longer PEG chains (e.g., PEG4)?

Methodological Answer:

- Experimental Design: Measure logP values (octanol/water partition) for this compound vs. PEG4 analogs.

- Result Analysis: PEG1 provides moderate hydrophilicity (logP ~1.2) but may lack the steric shielding of longer PEG chains, impacting plasma protein binding .

- Application Tip: For in vitro assays requiring rapid membrane permeation, PEG1 is preferable; for in vivo longevity, consider PEG4 .

Advanced Research Questions

Q. How can this compound be integrated into PROTACs for targeted protein degradation?

Methodological Answer:

- Strategy: Conjugate the propargyl group to an E3 ligase recruiter (e.g., cereblon ligand) via click chemistry, then link to a target-binding moiety (e.g., kinase inhibitor) .

- Optimization: Vary PEG1 length to balance ternary complex formation efficiency and cellular uptake. Use surface plasmon resonance (SPR) to measure binding kinetics .

- Validation: Conduct ubiquitination assays (Western blot for polyubiquitin chains) and measure target protein half-life in cell lines (e.g., MM.1S myeloma) .

Q. What experimental approaches resolve contradictions in biological activity between PEG1 and PEG4 derivatives?

Methodological Answer:

- Hypothesis Testing: Compare anti-angiogenic effects (e.g., HUVEC tube formation assay) and cereblon binding (ITC or CETSA) .

- Data Analysis: PEG1 may enhance target engagement due to reduced steric hindrance, while PEG4 improves pharmacokinetics but reduces potency .

- Framework: Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize follow-up studies .

Q. How to optimize reaction conditions for conjugating this compound to azide-functionalized biomolecules?

Methodological Answer:

- Condition Screening: Test copper(I) catalysts (e.g., TBTA vs. THPTA) in varying solvent systems (DMSO/water vs. THF) to maximize yield while minimizing cytotoxicity .

- Kinetic Monitoring: Use -NMR to track alkyne conversion and confirm regioselectivity (1,2,3-triazole formation) .

- Quality Control: Validate conjugation efficiency via MALDI-TOF for biomolecular adducts (e.g., antibody-drug conjugates) .

Data Contradiction Analysis

Q. Why do some studies report reduced cereblon binding for PEGylated thalidomide derivatives?

Methodological Answer:

- Root Cause: PEG length and attachment site (O- vs. NH-linkage) alter conformational flexibility of the glutarimide ring, critical for cereblon interaction .

- Resolution: Perform molecular dynamics simulations to model PEG1’s spatial effects vs. PEG4. Validate with cellular thermal shift assays (CETSA) .

- Recommendation: Use shorter PEG spacers (PEG1–PEG2) for PROTACs requiring precise ternary complex geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.